(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate
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Overview
Description
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a cyclopropane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the 2-Chlorophenylmethylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction.
Formation of the Cyclopropane Carboxylate Moiety: This step involves the cyclopropanation of an appropriate precursor.
Final Coupling Reaction: The final step involves the coupling of the synthesized intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C17H14ClF3N3O2S- |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15ClF3N3O2S/c1-24-14(27-9-10-4-2-3-5-12(10)18)11(13(23-24)17(19,20)21)8-22-16(6-7-16)15(25)26/h2-5,8H,6-7,9H2,1H3,(H,25,26)/p-1 |
InChI Key |
JKVYDIAEOVWQIC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NC2(CC2)C(=O)[O-])SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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